2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the formation of the triazole and thiazole rings followed by their coupling. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the purification of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution can occur at the carbon atoms adjacent to the nitrogen in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can yield various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Fluconazole: An antifungal drug with a triazole ring.
Uniqueness
2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of both triazole and thiazole rings in its structure. This dual presence allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings.
Properties
IUPAC Name |
2-[(5-ethyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-2-12-18-19-15(20(12)11-6-4-3-5-7-11)23-10-13(21)17-14-16-8-9-22-14/h3-9H,2,10H2,1H3,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDIXMRRGFOYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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